molecular formula C22H15FN2O2 B2368093 N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 955732-25-9

N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No.: B2368093
CAS No.: 955732-25-9
M. Wt: 358.372
InChI Key: RZQQSYFWYUQUNV-UHFFFAOYSA-N
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Description

“N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide” is a complex organic compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a biphenyl group and a fluorophenyl group, which are both aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the biphenyl group, and the fluorophenyl group . The presence of these groups would likely influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the oxazole ring, the biphenyl group, and the fluorophenyl group . The oxazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Biphenyl Derivatives : A study explored the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, demonstrating the potential of biphenyl derivatives in medicinal chemistry, particularly for their diuretic activity. Among the synthesized compounds, one showed promising diuretic properties, highlighting the utility of such molecular frameworks in drug discovery (Yar & Ansari, 2009).

  • Anticancer Agents : Research into 2-phenylthiazole-4-carboxamide derivatives revealed their potential as cytotoxic agents against various human cancer cell lines, including breast, colorectal, and colon cancers. This study underscores the significance of structural modifications at the molecular level to enhance anticancer activity, suggesting that similar frameworks like N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide could be explored for antitumor properties (Aliabadi et al., 2010).

Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis : The efficient microwave-assisted synthesis of hybrid molecules, including those containing oxazole moieties, highlights modern techniques in accelerating chemical synthesis while maintaining or enhancing yields. This method points to the broader applicability of advanced synthesis techniques for compounds like this compound, potentially offering improvements in efficiency and scalability (Başoğlu et al., 2013).

  • Copper-Catalyzed Cyclization : A notable study on the copper-catalyzed intramolecular cyclization of enamides to produce 2-phenyl-4,5-substituted oxazoles showcases a versatile approach to constructing oxazole rings, a core feature of this compound. Such methodologies could be directly applicable to synthesizing or modifying compounds with similar structural motifs, enhancing the toolbox available for chemists working with oxazole derivatives (Kumar et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-phenylphenyl)-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-17-12-10-16(11-13-17)20-14-24-22(27-20)21(26)25-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-14H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQSYFWYUQUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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